molecular formula C7H8F4O2 B6214512 rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2763588-83-4

rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B6214512
CAS No.: 2763588-83-4
M. Wt: 200.1
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Description

rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a cyclopentane ring

Properties

CAS No.

2763588-83-4

Molecular Formula

C7H8F4O2

Molecular Weight

200.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming esters.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with fluorinated motifs.

    Biology: It serves as a probe in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It finds applications in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity, stability, and interactions with biological molecules. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, thereby modulating its biological activity.

Comparison with Similar Compounds

rac-(1R,3S)-3-fluoro-1-(trifluoromethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(trifluoromethyl)cyclopentane-1-carboxylic acid: Lacks the fluorine atom at the 3-position, resulting in different chemical and biological properties.

    3-fluorocyclopentane-1-carboxylic acid: Does not have the trifluoromethyl group, leading to variations in reactivity and applications.

    3-(trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but without the fluorine atom, affecting its overall properties and uses.

The uniqueness of this compound lies in the combination of both fluorine and trifluoromethyl groups, which impart distinct characteristics and broaden its range of applications.

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